Tocainide
Overview
Description
Tocainide is an antiarrhythmic agent belonging to class IB. It is used to correct irregular heartbeats to a normal rhythm . Tocainide produces its helpful effects by slowing nerve impulses in the heart and making the heart tissue less sensitive .
Synthesis Analysis
Tocainide is a lidocaine derivative that undergoes very less first pass metabolism . It occurs as two enantiomers. The R isomer is three times more potent than the S isomer . Tocainide’s oral bioavailability is almost 100% .Molecular Structure Analysis
The molecular formula of Tocainide is C11H16N2O . The molecular weight is 192.26 and 192.2575 .Chemical Reactions Analysis
Tocainide, like lidocaine, produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue .Physical And Chemical Properties Analysis
Tocainide is a small molecule . The molecular weight is 192.26 and 192.2575 . The molecular formula is C11H16N2O .Scientific Research Applications
Analgesic Effects in Trigeminal Neuralgia
Tocainide, a derivative of lidocaine, has demonstrated potential analgesic effects, particularly in the treatment of trigeminal neuralgia. In a study involving a double-blind crossover with carbamazepine, tocainide showed a striking similarity in analgesic effect. This effect might be attributed to tocainide's ability to block sodium channels in hyperexcitable nerve membranes, which are typical in trigeminal neuralgia (Lindström & Lindblom, 1987).
Synthesis and Pharmacokinetics
Research has focused on the synthesis and pharmacokinetics of tocainide and its analogues, highlighting its primary use for suppressing symptomatic ventricular arrhythmias. Additionally, tocainide has shown potential in relieving pain and treating myotonic disorders. The review includes detailed information on synthetic routes to racemic and optically active tocainide, analytical studies, and pharmacological profiles of some analogues (Carocci et al., 2019).
Application in Ventricular Arrhythmias
Tocainide has been extensively studied for its efficacy in treating refractory ventricular arrhythmias. A study involving 19 patients showed good initial responses to oral therapy with tocainide. The drug was particularly effective against ventricular tachycardia, indicating its potential as an effective agent for short-term suppression of ventricular arrhythmias (Roden et al., 1980).
Clinical Efficacy and Pharmacokinetics
Clinical trials have demonstrated tocainide's efficacy as an antiarrhythmic agent. In one study, premature ventricular contractions were significantly suppressed in a majority of patients, suggesting tocainide's potential as a safe and effective antiarrhythmic agent during short-term administration (Winkle et al., 1976).
Effects on Sodium Channels
Further research into tocainide's impact on sodium channels revealed its effectiveness against both experimental and clinical arrhythmias. Pharmacokinetic behavior was studied in healthy subjects, showing a linear relationship between dose and blood levels, and highlighting the drug's bioavailability and potential therapeutic applications (Lalka et al., 1976).
Use in Treating Tinnitus
Tocainide has also been explored as a treatment for severe tinnitus. A study involving nine patients showed that six responded positively to the drug. The binding of tocainide to melanin was analyzed, suggesting a peripheral mechanism possibly related to the accumulation in inner ear melanin as a mode of action (Larsson et al., 1984).
Safety And Hazards
properties
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJAGSGYPOAWEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35891-93-1 (mono-hydrochloride) | |
Record name | Tocainide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9040766 | |
Record name | Tocainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tocainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.60e+00 g/L | |
Record name | Tocainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01056 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Tocainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Tocainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. Tocainide binds preferentially to the inactive state of the sodium channels.The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers. | |
Record name | Tocainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01056 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Product Name |
Tocainide | |
CAS RN |
41708-72-9, 53984-26-2, 76213-25-7 | |
Record name | Tocainide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41708-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tocainide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053984262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanamide, 2-amino-N-(2,6-dimethylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076213257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tocainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01056 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Tocainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tocainide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.441 | |
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Record name | TOCAINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27DXO59SAN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Tocainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
246-266 °C, 246 - 266 °C | |
Record name | Tocainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01056 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tocainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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